

Structural Elucidation of 2-Benzoyloxazole: A Comparative Guide Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: **2-Benzoyloxazole**

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For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation of **2-Benzoyloxazole**. Due to the limited availability of published spectral data for **2-Benzoyloxazole**, this guide will utilize data from its close structural analog, 2-phenylbenzoxazole, to provide a representative analysis. This comparative approach offers valuable insights into the expected spectral features of 2-substituted oxazole derivatives.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for 2-phenylbenzoxazole, serving as a reference for the expected values for **2-Benzoyloxazole**.

Table 1: ^1H NMR Spectroscopic Data of 2-Phenylbenzoxazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25 - 8.22	m	-	2H, Phenyl-H (ortho)
7.82 - 7.78	m	-	1H, Benzoxazole-H
7.61 - 7.50	m	-	4H, Phenyl-H (meta, para) & Benzoxazole- H
7.40 - 7.36	m	-	2H, Benzoxazole-H

Note: Data is representative and may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data of 2-Phenylbenzoxazole

Chemical Shift (δ) ppm	Assignment
163.1	C2 (Oxazole)
150.8	C7a (Benzoxazole bridgehead)
142.1	C3a (Benzoxazole bridgehead)
131.4	Phenyl-C (para)
128.9	Phenyl-C (meta)
127.6	Phenyl-C (ipso)
127.5	Phenyl-C (ortho)
125.1	C5 or C6 (Benzoxazole)
124.5	C5 or C6 (Benzoxazole)
120.1	C4 or C7 (Benzoxazole)
110.7	C4 or C7 (Benzoxazole)

Note: Assignments are based on typical chemical shifts for benzoxazole derivatives and may require 2D NMR for definitive confirmation.

Table 3: Mass Spectrometry Data for 2-Phenylbenzoxazole

m/z	Relative Intensity (%)	Proposed Fragment
195	100	[M] ⁺
167	~40	[M - CO] ⁺
139	~25	[M - CO - HCN] ⁺
105	~60	[C ₆ H ₅ CO] ⁺
77	~70	[C ₆ H ₅] ⁺

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Protocol 1: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **2-Benzoyloxazole** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[\[1\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.

- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm).[1]

^{13}C NMR Data Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
- Reference: TMS (δ 0.00 ppm) or the solvent peak (e.g., CDCl_3 at δ 77.16 ppm).[1]

Protocol 2: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

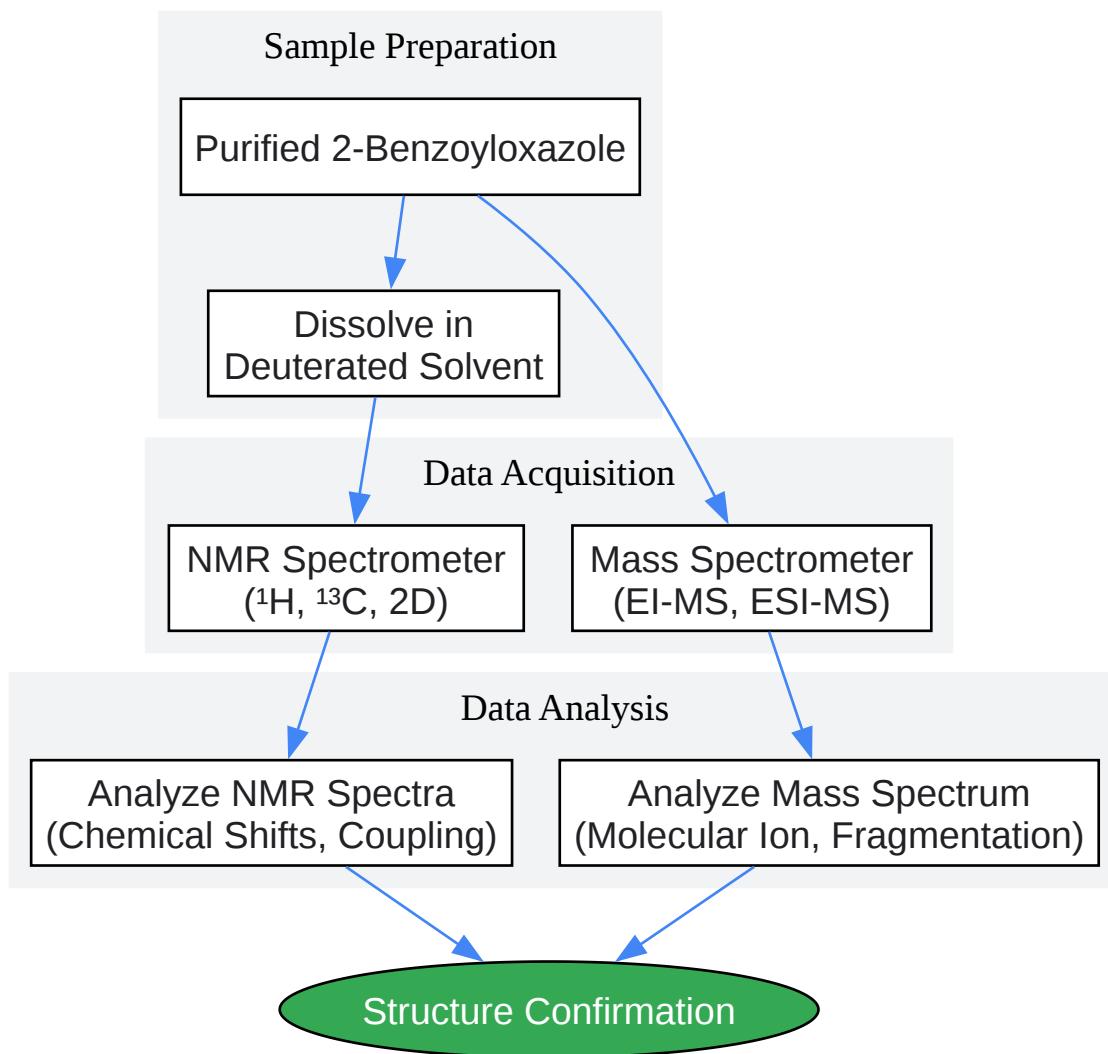
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
- For ESI, further dilute the stock solution to a final concentration of about 10 $\mu\text{g/mL}$.[2]

Data Acquisition (EI-MS):

- Ionization Energy: Standard 70 eV.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Sample Introduction: Direct infusion or via Gas Chromatography (GC) for volatile compounds.

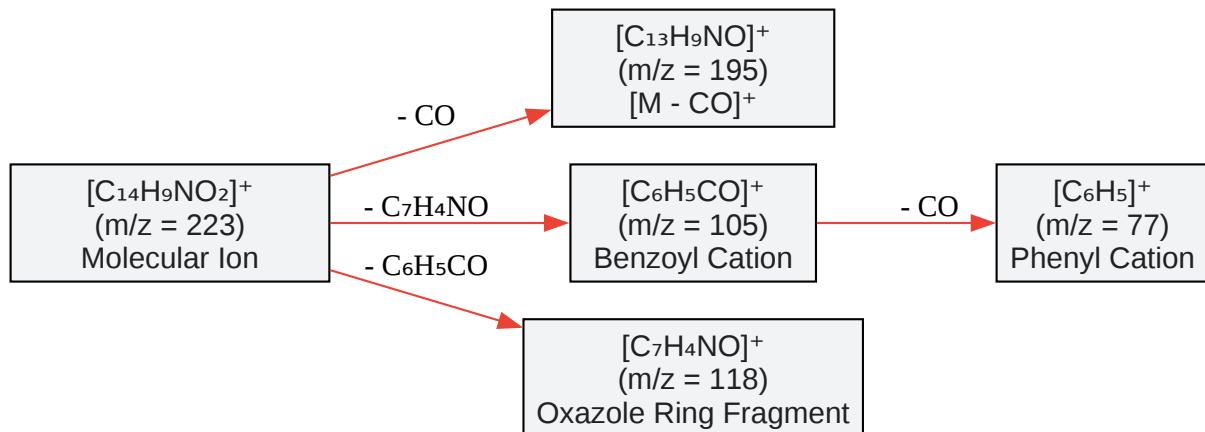
Mandatory Visualization

The following diagrams illustrate the workflow for structural elucidation and a proposed fragmentation pathway for **2-Benzoyloxazole**.



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Caption: Workflow for the structural elucidation of **2-Benzoyloxazole**.

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Caption: Proposed mass spectrometry fragmentation of **2-Benzoyloxazole**.

Comparison with Alternatives

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

- Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For **2-Benzoyloxazole**, characteristic peaks would include C=O stretching (around $1660\text{-}1680\text{ cm}^{-1}$), C=N stretching (around $1600\text{-}1650\text{ cm}^{-1}$), and C-O-C stretching (around $1200\text{-}1300\text{ cm}^{-1}$).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule. Benzoxazole derivatives typically show strong absorption bands in the UV region.
- X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure if a suitable single crystal can be obtained.

In conclusion, a combined approach utilizing ^1H and ^{13}C NMR for mapping the carbon-hydrogen framework, and mass spectrometry for determining the molecular weight and fragmentation pattern, provides a robust and reliable method for the structural elucidation of **2-Benzoyloxazole**. The data from analogous compounds, such as 2-phenylbenzoxazole, serves

as an excellent benchmark for interpreting the spectra of novel derivatives within this chemical class.

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References

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